4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that features a bromine atom, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multiple stepsThe final step often involves the formation of the carboxamide group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrogenated thiophene derivative.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole and thiophene rings play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene and carboxamide groups.
2-Thiophenecarboxamide: Contains the thiophene and carboxamide groups but lacks the bromine and pyrazole moieties.
Uniqueness
4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a bromine atom, a pyrazole ring, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C11H12BrN3OS |
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Molecular Weight |
314.20 g/mol |
IUPAC Name |
4-bromo-N-[(1-ethylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-15-4-3-9(14-15)6-13-11(16)10-5-8(12)7-17-10/h3-5,7H,2,6H2,1H3,(H,13,16) |
InChI Key |
MYDCGPNDAMPYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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